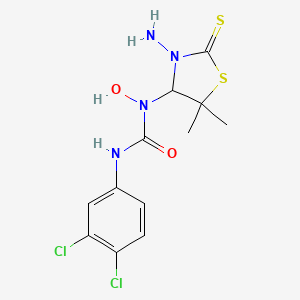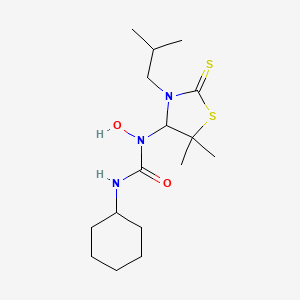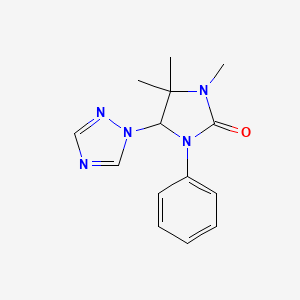
N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
説明
N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of urea herbicides and is known for its effectiveness in controlling a wide range of weeds.
作用機序
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH, two essential compounds for photosynthesis. This leads to a reduction in the growth and development of plants, ultimately resulting in their death.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to cause chlorosis, or yellowing of the leaves, as well as stunting and wilting of plants. In addition, diuron has been found to affect the metabolism of plants, leading to changes in the levels of various amino acids, proteins, and carbohydrates.
実験室実験の利点と制限
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its effectiveness in controlling weeds makes it a valuable tool for researchers studying plant growth and development. However, diuron also has some limitations in laboratory experiments. Its toxicity to non-target organisms, such as soil microorganisms and aquatic plants, can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on diuron. One area of interest is the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research is the study of the long-term effects of diuron on soil microorganisms and other non-target organisms. Finally, there is a need for more research on the potential health effects of diuron exposure in humans and animals.
In conclusion, diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects on plants. While it has advantages in laboratory experiments, it also has limitations due to its toxicity to non-target organisms. Future research on diuron should focus on the development of new herbicides, the study of its long-term effects on non-target organisms, and the potential health effects of exposure in humans and animals.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to investigate its effects on soil microorganisms, aquatic plants, and animals. Diuron has also been used in studies to evaluate its potential as a tool for weed control in agriculture.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,5,5-trimethyl-2-oxo-3-phenylimidazolidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c1-19(2)16(23-17(26)22-12-9-10-14(20)15(21)11-12)25(18(27)24(19)3)13-7-5-4-6-8-13/h4-11,16H,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQDCPCFIVCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




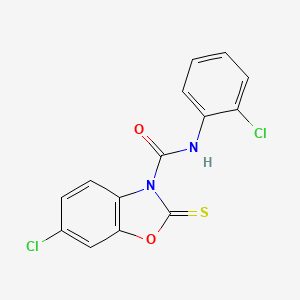
![butyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B3822625.png)
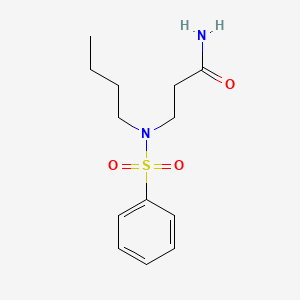
![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)

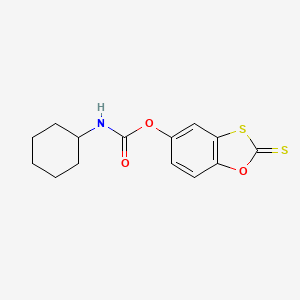
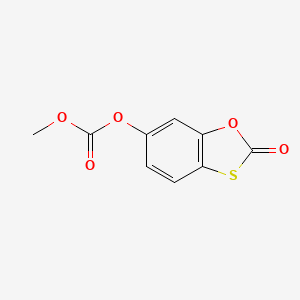
![4-{[1-(2-hydroxyethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3822660.png)
amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B3822680.png)
